molecular formula C8H5N3O4 B11763379 2-Azidoterephthalic acid

2-Azidoterephthalic acid

Cat. No.: B11763379
M. Wt: 207.14 g/mol
InChI Key: IUGMVBUDECYPGB-UHFFFAOYSA-N
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Description

2-Azidobenzene-1,4-dicarboxylic acid is a derivative of benzene with two carboxylic acid groups and an azide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzene-1,4-dicarboxylic acid with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azide group.

Industrial Production Methods

Industrial production methods for 2-azidobenzene-1,4-dicarboxylic acid are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2-azidobenzene-1,4-dicarboxylic acid involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various molecular targets. In reduction reactions, the azide group is converted to an amine group, which can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azidobenzene-1,4-dicarboxylic acid is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of triazole rings through cycloaddition reactions. This makes it a valuable compound for applications in materials science, chemistry, and biology .

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

2-azidoterephthalic acid

InChI

InChI=1S/C8H5N3O4/c9-11-10-6-3-4(7(12)13)1-2-5(6)8(14)15/h1-3H,(H,12,13)(H,14,15)

InChI Key

IUGMVBUDECYPGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])C(=O)O

Origin of Product

United States

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